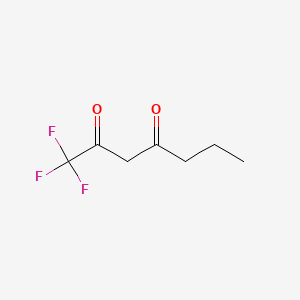
1,1,1-Trifluoroheptane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoroheptane-2,4-dione, also known as 1,1,1-Trifluoroacetylacetone, is an organic compound . It is used as a reagent in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 20 bonds, including 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and 2 ketones (aliphatic) .Chemical Reactions Analysis
The reactions of this compound with nickel (II), cobalt (II), copper (II), and iron (III) to form mono complexes have been studied . The kinetic data suggest that the metal ion reacts exclusively with the enol tautomer of the β-diketone .Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of 1.388 (lit.) and a density of 1.27 g/mL at 25 °C (lit.) . It has a boiling point of 105-107 °C (lit.) .Scientific Research Applications
Synthesis and Structures of Fluoroalkylated Triketides
- The study by Büttner et al. (2011) focuses on the synthesis and structural analysis of fluoroalkylated triketides, including 1,1,1-trifluoroheptane-2,4,6-dione. This research explores the reactions between 1,3-dicarbonyl dianions and esters, revealing insights into the tautomeric forms of these compounds in different solvents (Büttner, Desens, Michalik, & Langer, 2011).
Laser Pyrolysis Studies of β-diketonate Chemical Vapour Deposition Precursors
- Research by Russell and Yee (2005) investigated the thermal decomposition of β-diketones, including 1,1,1,5,5,5-hexafluoropentane-2,4-dione, using IR laser-powered homogeneous pyrolysis. This study provides insights into the reaction pathways and products formed during the decomposition of these compounds, contributing to the understanding of their applications in chemical vapor deposition processes (Russell & Yee, 2005).
Structure and Vibrational Assignment of the Enol Form 1-Chloro-1,1-Difluoro-Pentane-2,4-Dione
- The study by Tayyari et al. (2008) focuses on the molecular structure of 1-chloro-1,1-difluoro-pentane-2,4-dione and its comparison with 1,1,1-trifluoro-pentane-2,4-dione. The research utilizes ab initio and Density Functional Theory calculations, providing valuable data on the vibrational frequencies and forms of these compounds (Tayyari, Najafi, Afzali, امامیان, & Wang, 2008).
Reactions of Tri- and Hexafluoroacetylacetones
- A study by Zerov et al. (2015) explores the reactions of 1,1,1-trifluoropentane-2,4-dione with various compounds, leading to the formation of different pyrazol derivatives. This research contributes to the understanding of the reactivity and potential applications of trifluoromethylated compounds in synthetic chemistry (Zerov, Krupenya, Petrov, & Yakimovich, 2015).
NIR-luminescence from Ternary Lanthanide [HoIII, PrIII, and TmIII] Complexes
- The study by Dang et al. (2011) investigates the near-infrared luminescence of ternary lanthanide complexes containing 1-(2-naphthyl)-4,4,4-trifluoro-1,3-butanedionate. This research highlights the potential application of these complexes in optical amplification, demonstrating the significance of trifluoromethylated β-diketonates in the field of luminescent materials (Dang, Yu, Wang, Sun, Deng, Feng, Fan, & Zhang, 2011).
Inhibition Performances of Spirocyclopropane Derivatives for Steel Protection
- Research by Chafiq et al. (2020) includes the study of compounds structurally related to 1,1,1-trifluoropentane-2,4-dione, focusing on their use as corrosion inhibitors for steel in acidic environments. This highlights the potential application of trifluoromethylated compounds in industrial corrosion protection (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).
Comprehensive Approach for the Construction of New Material for Electronic Multipliers
- Vikulova et al. (2012) discuss the synthesis and characterization of complexes involving 1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione, demonstrating their application in the deposition of Mg- and Cs-containing films for electronic multipliers. This research opens avenues for using trifluoromethylated β-diketones in advanced material synthesis (Vikulova, Zherikova, Zelenina, Chusova, Sysoev, Shevtsov, Zubareva, Morozova, & Igumenov, 2012).
Safety and Hazards
properties
IUPAC Name |
1,1,1-trifluoroheptane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-2-3-5(11)4-6(12)7(8,9)10/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRLREGFJRLHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

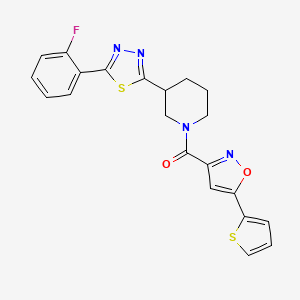
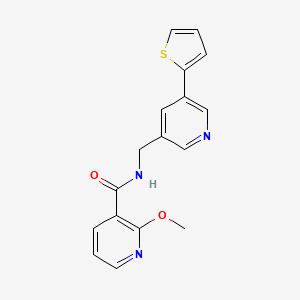
![2-methyl-N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide](/img/structure/B2634136.png)

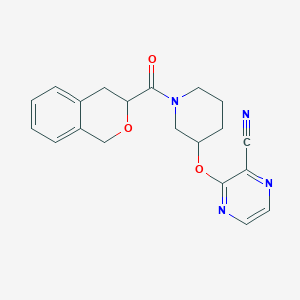
![6-[4-(4,6-Dimethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2634140.png)
![N-butyl-4-[(5-{[(2,5-dimethylphenyl)sulfonyl]amino}pyridin-2-yl)oxy]benzamide](/img/structure/B2634144.png)
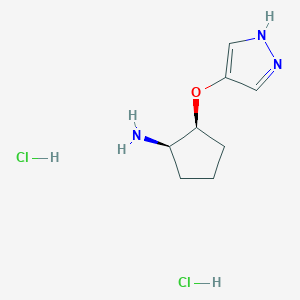


![1-[(4-Fluorophenyl)methyl]-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2634149.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2634155.png)
![(7E)-7-[(3,4-dihydroxyphenyl)methylidene]-12H-isoquinolino[2,3-a]quinazolin-5-one](/img/structure/B2634157.png)